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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of lipids from cultured
cells previously labeled with C12-NBD Sphinganine, a fluorescent analog of sphinganine. This
procedure is critical for researchers studying sphingolipid metabolism, trafficking, and signaling
pathways. The protocol is based on the widely used Bligh-Dyer and Folch methods, which are
robust for extracting a broad range of lipids, including fluorescently labeled species.

Sphingolipid Metabolism and C12-NBD Sphinganine

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell
membranes and also function as critical signaling molecules in a variety of cellular processes,
including cell growth, differentiation, and apoptosis.[1][2][3] The metabolic hub of sphingolipid
pathways is ceramide, which is synthesized de novo in the endoplasmic reticulum from serine
and palmitoyl-CoA.[2][3] C12-NBD Sphinganine is a fluorescently labeled sphinganine that
allows for the visualization and tracking of its incorporation into downstream sphingolipids.

The general pathway involves the acylation of sphinganine to form dihydroceramide, which is
then desaturated to produce ceramide.[4] Ceramide can then be further metabolized to more
complex sphingolipids such as sphingomyelin and various glycosphingolipids.[5][6]

Experimental Protocols
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This section details two common and effective methods for the extraction of total lipids from cell

samples after labeling with C12-NBD Sphinganine.

Protocol 1: Modified Bligh-Dyer Method[7][8]

This method is a rapid and efficient procedure for the total extraction of lipids from biological

samples.

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Methanol (MeOH), HPLC grade

Chloroform (CHCI3), HPLC grade

Deionized Water (H20)

Glass centrifuge tubes with Teflon-lined caps

Vortex mixer

Centrifuge

Nitrogen gas evaporator

Procedure:

Cell Harvesting: After incubation with C12-NBD Sphinganine, wash the cells grown in a
culture dish (e.g., 60 mm plate) twice with 3 mL of ice-cold PBS.[7]

Cell Lysis and Initial Extraction: Add 3 mL of a 2:0.8 (v/v) Methanol:Water solution to the
plate and scrape the cells.[8] Transfer the cell suspension to a large glass tube.[8]

Monophasic Mixture Formation: Add 1 mL of Chloroform to the cell suspension.[8] Vortex the
tube vigorously for 30 seconds.[8]

Phase Separation: Allow the mixture to stand at room temperature until two distinct phases
separate. This process can be accelerated by a brief centrifugation at low speed (e.g., 1000
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x g) for 1-5 minutes.[7][9]

Collection of the Organic Phase: The lower phase is the chloroform layer containing the
lipids. Carefully aspirate and discard the upper aqueous phase. Transfer the lower
chloroform phase to a new clean glass tube.[8]

Re-extraction (Optional but Recommended): To maximize lipid recovery, add 1 mL of
chloroform to the remaining upper phase and cell debris from the original tube. Vortex and
centrifuge as before. Collect the lower chloroform phase and combine it with the first extract.

Washing the Organic Phase: Add 3 mL of the Methanol:Water (2:0.8 v/v) solution to the
combined chloroform extracts.[8] Vortex for 30 seconds and centrifuge to separate the
phases.[8] If the phases do not separate cleanly, a small amount of water can be added to
facilitate separation.[8]

Final Collection: Aspirate and discard the upper aqueous phase. Transfer the final lower
chloroform phase to a small glass tube.[8]

Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using
a SpeedVac.[8]

Storage: Store the dried lipid extract under vacuum or at -20°C until further analysis.[8]

Protocol 2: Modified Folch Method[10][11][12][13]

The Folch method is another classic and highly effective technique for total lipid extraction.

Materials:

Chloroform (CHCI3), HPLC grade

Methanol (MeOH), HPLC grade

0.9% (w/v) Sodium Chloride (NaCl) solution (or deionized water)
Homogenizer (optional, for tissue samples)

Glass centrifuge tubes with Teflon-lined caps
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o Vortex mixer

e Centrifuge

 Nitrogen gas evaporator
Procedure:

o Sample Preparation: For cultured cells, after washing with PBS, scrape the cells in a minimal
volume of PBS or directly add the extraction solvent to the plate. For tissue samples,
homogenize a known weight of the tissue.

 Lipid Extraction: To the cell or tissue homogenate, add a 2:1 (v/v) mixture of
Chloroform:Methanol. The total volume of the solvent mixture should be about 20 times the
volume of the sample (e.g., for 100 uL of cell suspension, add 2 mL of 2:1 CHCI3:MeOH).
[10][11]

 Incubation: Vortex the mixture vigorously for 1 minute and then incubate at room
temperature for 15-20 minutes with occasional shaking.[11]

e Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or deionized water) to the
mixture (e.g., for 2 mL of solvent, add 0.4 mL of NaCl solution).[10][11] Vortex for 30 seconds
to induce phase separation.

o Centrifugation: Centrifuge the tube at a low speed (e.g., 2000 x g) for 10 minutes to achieve
a clear separation of the two phases.[10]

e Collection of the Organic Phase: The lower phase is the chloroform layer containing the
lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, making sure to
avoid the upper aqueous phase and the protein interface.[11]

e Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.[11]

o Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for your
downstream analysis (e.g., chloroform/methanol 1:1, v/v). Store at -20°C.

Data Presentation
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The efficiency of lipid extraction can vary depending on the method, sample type, and the
specific lipid class. The following table summarizes representative recovery data for
sphingolipids using different extraction methods. While specific data for C12-NBD
Sphinganine is not extensively published, the recovery is expected to be similar to other

sphingolipids.
o Extraction ] Average
Lipid Class Sample Matrix Reference
Method Recovery (%)
Sphingolipids ) ]
Folch Method Animal Tissue 95 -99 [12]
(general)
Polar Butanolic Fibroblast
. o _ 60 - 70 [13]
Sphingolipids Extraction Homogenate
Various Methanol
] o ) Human Plasma 96 - 101 [14]
Sphingolipids Extraction
Visualizations

Sphingolipid Metabolism Signaling Pathway
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Enzyme Key
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Caption: Overview of the major sphingolipid metabolic pathways.
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Experimental Workflow for Lipid Extraction

Cells Labeled with
C12-NBD Sphinganine

Wash Cells with
Ice-Cold PBS

'

Lyse Cells and Add
Extraction Solvents
(e.g., CHCI3:MeOH)

'

Vortex to Create
Monophasic Mixture

'

Induce Phase Separation
(add H20 or NaCl solution)

'

Centrifuge to Separate Phases

'

Collect Lower
Organic (Chloroform) Phase

'

Dry Lipid Extract
(Nitrogen Stream)

'

Reconstitute in
Appropriate Solvent

Downstream Analysis
(TLC, HPLC, MS)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b569086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for lipid extraction from labeled cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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